OSMI-3

OGT inhibitor O-GlcNAcylation cellular durability

Choose OSMI-3 for experiments requiring >8 hours of OGT inhibition. Its unique phenoxybutanoate ester tail ensures sustained cellular pharmacology, recapitulating OGT knockdown effects on cell proliferation without inducing apoptosis. Ideal for studying HCF-1 proteolytic processing and detained intron splicing. Confirm inventory and order now.

Molecular Formula C32H35N3O9S2
Molecular Weight 669.8 g/mol
Cat. No. B12430154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSMI-3
Molecular FormulaC32H35N3O9S2
Molecular Weight669.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCOC1=CC=CC=C1C(C(=O)N(CC2=CC=CS2)CC(=O)OCC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4
InChIInChI=1S/C32H35N3O9S2/c1-3-42-29(37)12-7-17-44-27-11-6-5-10-25(27)31(32(39)35(21-30(38)43-4-2)20-23-9-8-18-45-23)34-46(40,41)24-14-15-26-22(19-24)13-16-28(36)33-26/h5-6,8-11,13-16,18-19,31,34H,3-4,7,12,17,20-21H2,1-2H3,(H,33,36)/t31-/m1/s1
InChIKeyHKXREAYAGCIJNB-WJOKGBTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate (OSMI-3) Baseline Profile for Procurement


Ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate, also known as OSMI-3 (Compound 2b), is a complex synthetic small molecule belonging to the quinolinone-6-sulfonamide class of O-linked N-acetylglucosamine transferase (OGT) inhibitors . It is a potent, cell-permeable research tool compound with the molecular formula C32H35N3O9S2 and a molecular weight of 669.77 g/mol .

Why Generic Substitution of Ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate (OSMI-3) Fails in Research


Within the quinolinone-6-sulfonamide class of OGT inhibitors, subtle structural variations translate into major differences in cellular durability and phenotypic response. Simple replacement with earlier analogs like OSMI-1 or OSMI-2 is not appropriate for experiments requiring prolonged inhibition, as their cellular effects are transient or require higher concentrations for sustained activity [1]. The specific ester-linked phenoxybutanoate moiety of OSMI-3 is a key structural determinant of its distinct, more sustained cellular pharmacology, which is not recapitulated by compounds lacking this feature [2].

Quantitative Differentiation Guide for Ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate (OSMI-3) Procurement


Superior Durability of O-GlcNAc Suppression vs. OSMI-2 in HCT116 Cells

OSMI-3 demonstrates significantly more sustained suppression of cellular O-GlcNAc levels compared to its predecessor OSMI-2. This is a key differentiating factor for studies requiring long-term OGT inhibition [1].

OGT inhibitor O-GlcNAcylation cellular durability

Enhanced Disruption of HCF-1 Processing Compared to OSMI-2

OSMI-3 induces a more pronounced disruption of Host Cell Factor 1 (HCF-1) proteolytic processing than OSMI-2, a functional readout of sustained OGT inhibition and a known consequence of OGT knockdown .

HCF-1 proteolytic processing epigenetics

Sustained Anti-Proliferative Effect Correlating with OGT Knockdown Phenotype

OSMI-3 treatment leads to a reduction in cell growth over 96 hours, a phenotype that directly mirrors the effects of OGT genetic knockdown, validating its use as a chemical probe for long-term functional studies [1].

cell proliferation OGT knockdown cancer biology

Structural Basis for Enhanced Durability: The Phenoxybutanoate Ester

The evolution of the OSMI series from micromolar to low nanomolar OGT binders was achieved through systematic structure-based design. OSMI-3 (2b) incorporates a key phenoxybutanoate ester extension, which is absent in earlier analogs (OSMI-1, OSMI-2), and is critical for achieving its unique, long-lasting cellular activity profile [1].

structure-activity relationship OGT chemical probe design

High-Impact Research Applications for Ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate (OSMI-3)


Long-Term (24h+) Cellular Assays for Epigenetic and Transcriptional Regulation

OSMI-3 is the optimal chemical probe for experiments lasting over 8-24 hours where sustained OGT inhibition is critical. Unlike OSMI-2, which allows for a recovery of O-GlcNAc levels, OSMI-3 maintains suppression, making it essential for studies on OGT-dependent transcription, including the investigation of HCF-1 proteolytic processing and detained intron splicing [1].

Cell Proliferation and Viability Studies Requiring OGT Knockdown Phenocopy

For researchers seeking to chemically mimic the effects of OGT genetic knockdown on cell growth over multiple days, OSMI-3 is the proven choice. It recapitulates the reduced cell proliferation phenotype without inducing apoptosis, providing a clean and reliable model for studying OGT's role in cancer cell biology and other proliferative diseases [2].

Medicinal Chemistry Reference for OGT Inhibitor SAR

As a benchmark compound in the OSMI series, OSMI-3 serves as a crucial reference point for structure-activity relationship (SAR) studies. Its unique phenoxybutanoate ester tail is a key structural determinant for achieving long-lasting cellular activity, distinguishing it from earlier, less durable analogs like OSMI-1 and OSMI-2 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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